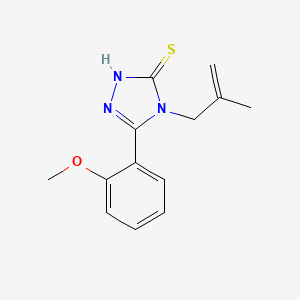

5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, which is known for its diverse chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

Introduction of the Methoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the triazole intermediate.

Addition of the Methylprop-2-en-1-yl Group: This can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Material Science: It can be used in the synthesis of polymers and other advanced materials due to its unique structural properties.

Biology

Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.

Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.

Medicine

Drug Development: Its triazole ring is a common motif in pharmaceuticals, suggesting potential as a therapeutic agent.

Diagnostics: The compound can be used in the development of diagnostic tools due to its specific binding properties.

Industry

Corrosion Inhibitors: It can be used to prevent corrosion in metal surfaces.

Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A simpler analog without the methoxyphenyl and methylprop-2-en-1-yl groups.

5-Phenyl-1,2,4-Triazole-3-Thiol: Similar structure but lacks the methoxy group.

4-Alkyl-1,2,4-Triazoles: Variants with different alkyl groups.

Uniqueness

5-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its ability to interact with biological targets, while the methylprop-2-en-1-yl group provides additional steric and electronic effects that can influence its behavior in chemical reactions and biological systems.

Biological Activity

5-(2-Methoxyphenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol, also known by its CAS number 307327-59-9, is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this specific triazole derivative based on available literature and research findings.

Chemical Structure

The molecular formula of this compound is C13H15N3OS, with a molecular weight of 261.34 g/mol. The structure includes a triazole ring substituted with a methoxyphenyl group and an isopropenyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that various triazole derivatives exhibit significant antimicrobial activity. In particular, compounds containing the triazole ring have shown effectiveness against a range of bacterial strains due to their ability to inhibit specific enzymes involved in bacterial metabolism .

Anticancer Properties

Several studies have explored the anticancer potential of triazole derivatives. For instance, it has been noted that some triazoles can induce apoptosis in cancer cells by activating caspases and altering cellular morphology . The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | >100 | Low cytotoxicity |

| PC3 (Prostate) | >100 | Low cytotoxicity |

| A375 (Melanoma) | 22.41 | Significant inhibition |

| MCF-7 (Breast) | 33.52 | Moderate inhibition |

| HT-29 (Colorectal) | >100 | Low cytotoxicity |

These findings suggest that while the compound exhibits moderate activity against certain cancer cell lines, it maintains low toxicity towards normal cells .

Enzyme Inhibition

The biological activity of this compound may also be attributed to its ability to inhibit various enzymes. Triazole derivatives are known for their interaction with enzymes such as aromatase and carbonic anhydrase . The presence of the thiol group in this compound could enhance its binding affinity to these targets through the formation of hydrogen bonds.

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of triazole derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the triazole ring significantly influenced both the cytotoxicity and enzyme inhibition profiles .

In another investigation into structure-based optimization of similar compounds, researchers identified several analogs that displayed potent inhibitory activity against metallo-beta-lactamases (MBLs), emphasizing the therapeutic potential of triazole-based scaffolds in combating antibiotic resistance .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS/c1-9(2)8-16-12(14-15-13(16)18)10-6-4-5-7-11(10)17-3/h4-7H,1,8H2,2-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSPNKVPCFHDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=NNC1=S)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.